Des-AA1,2,4,5,13-[D-Trp8]-SRIF
Description
Structure
2D Structure
Properties
Molecular Formula |
C58H73N11O12S2 |
|---|---|
Molecular Weight |
1180.4 g/mol |
IUPAC Name |
(4R,7R,10S,13R,16S,19S,22S,25R,28S)-28-amino-16-(4-aminobutyl)-10,22,25-tribenzyl-7,13-bis[(1R)-1-hydroxyethyl]-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid |
InChI |
InChI=1S/C58H73N11O12S2/c1-33(70)48-56(78)66-45(28-37-20-10-5-11-21-37)55(77)69-49(34(2)71)57(79)67-47(58(80)81)32-83-82-31-40(60)50(72)63-43(26-35-16-6-3-7-17-35)52(74)64-44(27-36-18-8-4-9-19-36)53(75)65-46(29-38-30-61-41-23-13-12-22-39(38)41)54(76)62-42(51(73)68-48)24-14-15-25-59/h3-13,16-23,30,33-34,40,42-49,61,70-71H,14-15,24-29,31-32,59-60H2,1-2H3,(H,62,76)(H,63,72)(H,64,74)(H,65,75)(H,66,78)(H,67,79)(H,68,73)(H,69,77)(H,80,81)/t33-,34-,40-,42+,43-,44+,45+,46+,47+,48-,49-/m1/s1 |
InChI Key |
IHKVTDBEFCOKGW-FNLAWZLKSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)[C@@H](C)O)CC6=CC=CC=C6)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)C(C)O)CC6=CC=CC=C6)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Strategies for Peptide Synthesis of Des-AA1,2,4,5,13-[D-Trp8]-SRIF Analogs
The synthesis of this compound, a modified somatostatin (B550006) (SRIF) analog, is achieved through a systematic, stepwise approach rooted in established peptide chemistry principles. The primary strategy involves the assembly of the linear peptide chain on a solid support, followed by cleavage, deprotection, and cyclization to yield the final, biologically active conformation.
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing synthetic peptides like this compound and its analogs. luxembourg-bio.comspringernature.com This methodology offers significant advantages over solution-phase synthesis by anchoring the growing peptide chain to an insoluble resin support, which simplifies the purification process at each step. luxembourg-bio.com An excess of reagents can be used to drive reactions to completion, with subsequent removal by simple filtration and washing. luxembourg-bio.comdu.ac.in
The synthesis begins with the C-terminal amino acid of the target sequence being covalently attached to a functionalized polymer resin. The peptide chain is then elongated in the C-to-N direction through sequential cycles of deprotection and coupling of the subsequent amino acids. Microwave-assisted SPPS can be employed to enhance coupling efficiency and reduce synthesis time.
For a typical synthesis of a somatostatin analog on a 2-chlorotrityl chloride resin, the process involves swelling the resin in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) before the initial amino acid is loaded. du.ac.inresearchgate.net The choice of resin is critical as it influences the conditions required for the final cleavage of the peptide. luxembourg-bio.com
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach for the SPPS of somatostatin analogs. springernature.comresearchgate.net The Fmoc group serves as a temporary protecting group for the α-amine of the amino acids. Its key advantage is its lability to a weak base, typically a solution of 20% piperidine (B6355638) in DMF, which allows for its removal without affecting the acid-labile side-chain protecting groups. luxembourg-bio.comrsc.org
Permanent side-chain protecting groups are employed to prevent unwanted side reactions during peptide assembly. These groups are typically based on the tert-butyl (tBu) group and are removed concurrently with the peptide's cleavage from the resin using a strong acid like trifluoroacetic acid (TFA). du.ac.in The selection of appropriate protecting groups is crucial for the synthesis of complex peptides containing a variety of functional amino acid residues.
Table 1: Protecting Groups in Fmoc Synthesis of a [D-Trp8]-SRIF Analog
| Amino Acid Residue | Side-Chain Protecting Group | Rationale |
|---|---|---|
| Cys | Trityl (Trt) | Protects the thiol group; removable by TFA. acs.org |
| Lys | tert-Butoxycarbonyl (Boc) | Protects the ε-amino group; removable by TFA. nih.gov |
| Thr | tert-Butyl (tBu) | Protects the hydroxyl group; removable by TFA. nih.gov |
The coupling of amino acids is facilitated by activating agents that convert the carboxylic acid of the incoming amino acid into a more reactive species. Common activators include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). rsc.orgresearchgate.net
The final stage of SPPS involves the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. This is typically accomplished by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). acs.orgthermofisher.com
A "cleavage cocktail" is used, which consists of TFA mixed with various scavengers. peptide.com Scavengers are critical for trapping the reactive cationic species (e.g., t-butyl cations) that are generated during the deprotection process. thermofisher.com These carbocations can otherwise lead to unwanted side reactions, such as the alkylation of sensitive residues like tryptophan, methionine, or tyrosine. thermofisher.compeptide.com The composition of the cleavage cocktail must be carefully optimized based on the specific amino acid sequence of the peptide. thermofisher.com
Table 2: Typical Cleavage Cocktail Compositions
| Reagent | Composition | Target Residues / Purpose |
|---|---|---|
| Reagent B peptide.com | TFA/Phenol/Water/TIPS (88:5:5:2) | General purpose, scavenges trityl groups. |
| Reagent K peptide.com | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides with Arg, Trp, Met, Cys. |
TFA: Trifluoroacetic acid; TIPS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; TIS: Triisopropylsilane.
The cleavage reaction is typically run for 1-3 hours at room temperature. thermofisher.com Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, collected by filtration or centrifugation, and then lyophilized to obtain the crude linear peptide. peptide.compeptide.com
Cyclization is a critical step that imparts conformational rigidity to somatostatin analogs, which is often essential for their biological activity. mdpi.com The most common method for cyclizing peptides like this compound, which contains two cysteine residues, is through the formation of an intramolecular disulfide bridge. nih.gov
This oxidative process involves the two thiol groups of the cysteine side chains. nih.gov The reaction is typically performed in a dilute aqueous solution (to favor intramolecular over intermolecular reactions) at a slightly alkaline pH (pH 8.0-8.5), which promotes the formation of the thiolate anion, the reactive species in disulfide bond formation. nih.gov Various oxidizing agents can be used to facilitate this reaction.
Table 3: Common Methods for Disulfide Bridge Formation
| Oxidizing Agent | Conditions | Comments |
|---|---|---|
| Air Oxidation | Dissolved in buffer (e.g., ammonium (B1175870) bicarbonate), open to atmosphere, stirring for several hours to days. mdpi.com | Simple and mild, but can be slow. |
| Iodine (I₂) | Titration with I₂ in an aqueous/organic solvent mixture. nih.gov | Rapid and efficient, but requires careful monitoring to avoid over-oxidation. |
| Dimethyl sulfoxide (B87167) (DMSO) | Dissolved in aqueous buffer with a small percentage of DMSO. | A mild and effective oxidizing agent. |
Following cyclization, the crude cyclic peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final product of high purity.
Challenges in Analog Synthesis and Mitigation Strategies
A significant challenge during SPPS is the aggregation of the growing peptide chains on the resin. luxembourg-bio.com This phenomenon can lead to incomplete coupling and deprotection reactions, resulting in deletion sequences and a low yield of the desired full-length peptide. researchgate.net Aggregation is caused by intermolecular hydrogen bonding between peptide backbones, forming stable secondary structures that hinder reagent accessibility. sigmaaldrich.com
Several strategies have been developed to mitigate peptide aggregation:
Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures. sigmaaldrich.com
Special Solvents: Using solvents with high hydrogen bond-disrupting capacity, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), can improve solvation of the peptide chains. sigmaaldrich.comspringernature.com
Elevated Temperatures: Performing coupling reactions at higher temperatures can help to break up aggregates.
Structure-Disrupting Derivatives: Incorporating "difficult sequence"-disrupting elements can be highly effective. This includes the use of pseudoproline dipeptides or N,N-dimethylglycine (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids. sigmaaldrich.com These modifications temporarily introduce a "kink" in the peptide backbone, preventing the formation of the β-sheet structures responsible for aggregation. The protecting group is then removed during the final TFA cleavage step. sigmaaldrich.com
Derivatization for Research Applications2.3.1. Strategies for Radiolabeling and Chelator Conjugation
This subsection would require detailed information on how researchers have modified “this compound” for use in applications such as in vivo imaging (e.g., PET or SPECT scans) or targeted radiotherapy. This typically involves the attachment of a chelating agent, which can then bind to a radioactive metal ion. Common chelators for somatostatin analogs include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is frequently used to complex radionuclides like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), or Copper-64 (⁶⁴Cu). nih.govmdpi.comnih.gov The strategies for attaching these chelators to the peptide backbone, the specific reaction conditions, and the characterization of the final radiolabeled compound are crucial details for a scientific article. Unfortunately, no such details specific to “this compound” could be located in the public domain.
A 1986 study was identified that mentions a structurally very similar compound, “des-AA1,2,4,5,12,13,-(D-Trp8) somatostatin,” in the context of its effects on the central nervous system. nih.gov However, this publication focuses on the compound's physiological activity and does not provide any information regarding its synthesis or chemical modification for labeling purposes.
Somatostatin Receptor Binding Profiles and Selectivity
Characterization of Somatostatin (B550006) Receptor Subtypes (sst1-sst5)
Five distinct somatostatin receptor subtypes, designated sst1 through sst5, have been identified and cloned. nih.gov These subtypes are part of the larger family of G-protein-coupled receptors and share structural similarities but exhibit unique pharmacological properties and are expressed in different tissues. nih.gov For instance, sst2 is predominantly expressed in a majority of neuroendocrine tumors, including neuroblastomas, meningiomas, and breast carcinomas. researchgate.netresearchgate.net In contrast, prostate carcinomas and sarcomas often show a preferential expression of sst1. researchgate.netresearchgate.net Pituitary adenomas that secrete growth hormone typically express sst2 and sst5. researchgate.netresearchgate.net The native forms of somatostatin, somatostatin-14 and somatostatin-28, generally bind to all five receptor subtypes with high affinity. nih.gov
In Vitro Receptor Binding Assays and Methodologies
To determine the binding characteristics of a compound like Des-AA1,2,4,5,13-[D-Trp8]-SRIF, researchers employ various in vitro assays. These experimental techniques are fundamental to understanding the molecular interactions between a ligand and its receptor.
Radioligand binding assays are a gold-standard method for quantifying the interaction between a ligand and a receptor. These assays typically involve the use of a radiolabeled form of a ligand to monitor its binding to cells or cell membranes that express the target receptor.
Saturation binding assays are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radiolabeled ligand. This allows for the determination of the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
Competition binding assays are used to determine the affinity of an unlabeled compound (the competitor) for the receptor. In these experiments, a fixed concentration of a radiolabeled ligand is incubated with the receptor in the presence of varying concentrations of the unlabeled competitor. The ability of the unlabeled compound to displace the radioligand from the receptor is measured.
From these binding assays, key parameters are derived to quantify the affinity of a ligand for its receptor.
Kd (Equilibrium Dissociation Constant): This value represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. semanticscholar.org It is a direct measure of the strength of the binding interaction. semanticscholar.org
IC50 (Half Maximal Inhibitory Concentration): In a competition binding assay, the IC50 is the concentration of the unlabeled competitor that is required to inhibit 50% of the specific binding of the radioligand. semanticscholar.org The IC50 value is dependent on the experimental conditions, including the concentration of the radiolabeled ligand used. semanticscholar.org While IC50 values are useful for comparing the potency of different compounds in a specific assay, the Ki (inhibition constant) is often calculated from the IC50 to provide a more absolute measure of binding affinity.
Binding Affinity and Selectivity of this compound for Somatostatin Receptor Subtypes (sst2, sst4)
Detailed, publicly available research data providing specific IC50 or Kd values for the binding of this compound to the sst2 and sst4 receptor subtypes could not be located in the current search. Therefore, a quantitative data table for its binding profile cannot be provided at this time. The characterization of a somatostatin analog's selectivity is crucial, as it determines its potential for targeted therapeutic intervention. For instance, high selectivity for sst2 is a desirable characteristic for analogs used in the treatment of many neuroendocrine tumors.
Interactive Data Table: Binding Affinity of this compound
| Receptor Subtype | IC50 (nM) |
| sst2 | Data not available |
| sst4 | Data not available |
Note: Specific binding affinity data for this compound was not found in the reviewed sources.
Comparative Analysis of this compound with Other Somatostatin Analogs
The therapeutic utility of a somatostatin analog is often understood by comparing its binding profile to that of other well-characterized analogs. For example, clinically used analogs such as octreotide (B344500) and lanreotide (B11836) primarily interact with the sst2 subtype and, to a lesser extent, sst5. nih.gov The development of new analogs often aims to improve selectivity for specific receptor subtypes to enhance therapeutic efficacy and reduce off-target effects.
In contrast to the sst2-preferring analogs, researchers have also developed compounds with selectivity for other receptor subtypes. For instance, the analog Des-AA1,2,5-[D-Trp8, IAmp9]somatostatin has been identified as being selective for the sst1 receptor subtype. nih.gov This analog, along with a related compound, Des-AA1,5-[Tyr2, D-Trp8, IAmp9]somatostatin, demonstrated high affinity for sst1-expressing tumors, such as prostate cancers, while showing no affinity for tumors expressing sst2, sst3, or sst5. nih.gov This highlights the chemical modifications that can be made to the somatostatin peptide structure to dramatically alter its receptor selectivity profile.
Interactive Data Table: Comparative Binding Affinity of Somatostatin Analogs
| Compound | sst1 Affinity (IC50 nM) | sst2 Affinity (IC50 nM) | sst4 Affinity (IC50 nM) |
| This compound | Data not available | Data not available | Data not available |
| Des-AA1,2,5-[D-Trp8,IAmp9]SRIF | Data not available (noted as sst1-selective) | Data not available | Data not available |
Note: Specific comparative binding affinity data was not found in the reviewed sources.
Analysis of Potency Relative to Parent Somatostatin-14 (SRIF-14) and SRIF-28
The biological potency of somatostatin analogs is often compared to the endogenous peptides SRIF-14 and SRIF-28. Both native peptides bind with high affinity to all five somatostatin receptor subtypes, although SRIF-28 generally shows a slightly higher affinity for sst5. nih.gov The potency of these peptides can vary depending on the biological response being measured. For instance, in some systems, SRIF-28 has been shown to be more potent than SRIF-14 in inhibiting the release of certain hormones.
The D-Trp8 modification in somatostatin analogs is a well-established strategy to increase potency. The substitution of the naturally occurring L-Tryptophan with its D-isomer at position 8 renders the peptide more resistant to enzymatic degradation, thereby prolonging its half-life and enhancing its biological activity. This modification is a cornerstone in the design of many potent somatostatin analogs. Therefore, it is highly probable that this compound exhibits a greater potency in eliciting somatostatin-like biological effects compared to the unmodified SRIF-14. The precise magnitude of this increased potency would be dependent on the specific cellular context and the receptor subtypes involved in the measured response.
Structure Activity Relationship Sar Studies
Impact of Amino Acid Deletions (Des-AA1,2,4,5,13) on Receptor Interactions
For instance, the analog des-AA(1,2,5)-[D-Trp8, IAmp9]somatostatin-14 (also known as CH-275) exhibits a notable selectivity for the sst1 receptor subtype. In studies using rat brain and pituitary tissues, CH-275 displayed moderate affinity for the sst1 receptor, with IC50 values in the range of 10-50 nM, while its affinity for other receptor subtypes (sst2-5) was significantly lower (IC50 > 1 µM) researchgate.net. This suggests that the deletion of N-terminal amino acids can steer the analog towards a more selective interaction with specific receptor subtypes. The deletions in Des-AA1,2,4,5,13-[D-Trp8]-SRIF are even more extensive, and it is plausible that this leads to a distinct receptor binding profile, potentially with enhanced selectivity for a particular subtype. The removal of these amino acid residues can reduce non-specific binding interactions and constrain the peptide into a conformation that is more favorable for a specific receptor.
Table 1: Comparative Binding Affinities of Somatostatin (B550006) and a Truncated Analog
| Compound | sst1 (IC50, nM) | sst2 (IC50, nM) | sst3 (IC50, nM) | sst4 (IC50, nM) | sst5 (IC50, nM) |
|---|---|---|---|---|---|
| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| CH-275 | 10-50 | >1000 | >1000 | >1000 | >1000 |
Data for CH-275 is derived from studies on rat tissues researchgate.net.
Role of D-Tryptophan (D-Trp8) Substitution in Modulating Activity and Receptor Affinity
The substitution of the naturally occurring L-Tryptophan at position 8 with its D-enantiomer (D-Trp8) is a well-established strategy in the design of somatostatin analogs. This modification is known to significantly enhance the biological potency and metabolic stability of the peptide. The increased potency is often attributed to the stabilization of the bioactive conformation, particularly the β-turn around the Trp-Lys sequence, which is crucial for receptor binding.
In various somatostatin analogs, the inclusion of a D-Trp at position 8 has been shown to further stabilize the main conformation, leading to more rigid structures nih.govmdpi.com. This conformational rigidity can result in a higher affinity for specific receptor subtypes. For example, [D-Trp8]-Somatostatin-14 is reported to be 6 to 8 times more potent than native somatostatin in inhibiting the release of growth hormone, glucagon (B607659), and insulin (B600854). NMR studies have indicated that the D-Trp8 residue can lead to a more defined structure in solution, which may correlate with its enhanced affinity for certain receptors nih.govmdpi.com. The interaction between the side chains of Lys9 and D-Trp8 is a key factor in stabilizing the bioactive hairpin structure that is recognized by the receptors nih.gov.
Conformational Constraints and Their Influence on Binding Selectivity
The combination of amino acid deletions and the D-Trp8 substitution in this compound imposes significant conformational constraints on the peptide. The truncation of the N-terminus and a portion of the loop region reduces the number of possible conformations the molecule can adopt. This, coupled with the stabilizing effect of the D-Trp8 residue, likely forces the peptide into a more rigid and defined three-dimensional structure.
Such conformational restriction is a key principle in designing receptor-selective ligands. By limiting the conformational space, the analog is predisposed to bind to a specific receptor subtype whose binding pocket complements the constrained structure. Analogs with a hairpin-like structure, stabilized by the D-Trp8-Lys9 motif, have been shown to exhibit high selectivity for the sst1 receptor when combined with other specific amino acid substitutions nih.gov. It is therefore probable that this compound adopts a conformation that favors binding to a particular somatostatin receptor subtype, although the precise selectivity profile remains to be experimentally determined.
Effects of Other Amino Acid Substitutions on SAR in Related Analogs
To further understand the structure-activity relationships of somatostatin analogs, it is informative to examine the effects of other amino acid modifications in related compounds.
Tyrosine Residue Substitutions
The substitution of Tyrosine residues in somatostatin analogs can have a significant impact on receptor binding and selectivity. For instance, in a series of new somatostatin analogs developed to investigate endocrine and antitumor effects, substitutions were made at various positions. One such analog, D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2 (TT-232), which incorporates a Tyrosine residue, displayed strong tyrosine kinase inhibitory and antiproliferative effects without inhibiting growth hormone release, indicating a selective biological activity profile ub.edu. While not a direct analysis of the primary compound, this demonstrates how Tyrosine substitutions can modulate the bioactivity of D-Trp8 containing octapeptide analogs.
N-Methylation Scans
N-methylation of the peptide backbone is a powerful tool for probing the conformational requirements for receptor binding and for enhancing metabolic stability. A systematic N-methylation scan of somatostatin octapeptide agonists revealed that this modification can dramatically alter receptor subtype specificity nih.govacs.org.
Key findings from these studies include:
N-methylation of D-Trp8 in a DPhe-containing series resulted in an analog with exceptionally high affinity for the sst5 receptor nih.govacs.org.
N-methylation of Lys9 , a residue considered part of the "active center," led to the retention of sst2 affinity nih.govacs.org.
N-methylation of the N-terminal Tyrosine or Cys6 in a Tyr-containing series produced analogs with very high affinity for the sst3 receptor nih.govacs.org.
Conversely, N-methylation of Phe7, Thr10, Cys11, and Thr12 resulted in a significant loss of affinity for all five receptor subtypes nih.govacs.org.
These results highlight the critical role of specific amide protons in maintaining the bioactive conformation through hydrogen bonding. The elimination of these hydrogen bonds via N-methylation can either disrupt binding or, in some cases, favor a conformation that enhances affinity for a different receptor subtype.
Table 2: Effects of N-Methylation on Receptor Affinity in Somatostatin Octapeptide Analogs
| Position of N-Methylation | Effect on Receptor Affinity |
|---|---|
| D-Trp8 | High affinity for sst5 |
| Lys9 | Retention of sst2 affinity |
| N-terminal Tyr / Cys6 | High affinity for sst3 |
| Phe7, Thr10, Cys11, Thr12 | Loss of affinity for all receptors |
Data generalized from N-methylation scan studies nih.govacs.org.
Incorporation of Non-Natural Amino Acids (e.g., Mesitylalanine, Pyrazinylalanine)
The introduction of non-natural amino acids provides a means to introduce novel structural and electronic properties into peptide analogs.
Mesitylalanine (Msa): The substitution of phenylalanine residues with the more conformationally restricted and electron-rich Mesitylalanine (2,4,6-trimethyl-L-phenylalanine) has been explored in somatostatin analogs. Analogs containing a single Msa residue were found to be more conformationally restricted than native somatostatin nih.govmdpi.com. The inclusion of D-Trp8 in these Msa-containing analogs further stabilized their main conformation. Some of these peptides exhibited selective binding to one or two somatostatin receptors with affinities comparable to or even higher than the natural hormone nih.govmdpi.com. However, multiple incorporations of Msa, while increasing serum stability, led to a loss of conformational rigidity and binding affinity nih.govmdpi.com.
Pyrazinylalanine (Pyz): The replacement of phenylalanine residues with L-Pyrazinylalanine in D-Trp8-somatostatin-14 has been used to probe the nature of aromatic interactions within the peptide and with the receptor. These studies supported the hypothesis that Phe11 stabilizes the bioactive conformation through an edge-to-face aromatic interaction with Phe6. The pyrazinylalanine substitutions provided valuable insights into the electronic requirements for these interactions and their impact on binding affinities at sst2 and sst4 receptors nih.gov. For example, the Pyrazinylalanine7 congener of D-Trp8-SRIF-14 did not bind, suggesting a repulsive interaction with the receptor nih.gov.
Compound Names
| Abbreviation | Full Name |
| SRIF | Somatostatin |
| This compound | Des-AA1,2,4,5,13-[D-Tryptophan-8]-Somatostatin |
| sst1-5 | Somatostatin receptor subtypes 1-5 |
| CH-275 | des-AA(1,2,5)-[D-Trp8, IAmp9]somatostatin-14 |
| IAmp | 4-(N-isopropyl)-aminomethylphenylalanine |
| D-Trp | D-Tryptophan |
| Lys | Lysine |
| Phe | Phenylalanine |
| Thr | Threonine |
| Cys | Cysteine |
| Tyr | Tyrosine |
| Msa | Mesitylalanine (2,4,6-trimethyl-L-phenylalanine) |
| Pyz | Pyrazinylalanine |
Cellular and Molecular Mechanisms in Vitro Investigations
Receptor Coupling to G-Proteins and Downstream Signaling Pathways
Upon binding of an agonist like Des-AA1,2,4,5,13-[D-Trp8]-SRIF, SSTRs undergo a conformational change that facilitates their coupling to and activation of heterotrimeric G-proteins, predominantly of the pertussis toxin (PTX)-sensitive Gαi/o family. guidetopharmacology.orgnih.gov This interaction causes the Gα subunit to release GDP and bind GTP, leading to its dissociation from the Gβγ dimer. Both the activated Gα-GTP and the Gβγ dimer then act as secondary messengers, modulating the activity of various downstream effector proteins and initiating distinct signaling cascades. mdpi.comnih.gov
A primary and highly conserved signaling pathway for all five SSTR subtypes is the inhibition of adenylyl cyclase (AC). mdpi.comptbioch.edu.pl Activation of the receptor by this compound leads to the release of the Gαi subunit, which directly binds to and inhibits AC activity. nih.gov This reduces the intracellular conversion of ATP to cyclic AMP (cAMP), a critical second messenger. mdpi.com The resulting decrease in cAMP levels leads to reduced activation of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous cellular proteins involved in processes like hormone secretion and cell proliferation. mdpi.comnih.gov Studies on various cell types, including pituitary and pancreatic cells, demonstrate that potent somatostatin (B550006) analogs can inhibit forskolin-stimulated cAMP accumulation with high potency, often with IC50 values in the low nanomolar range. oup.com
A key mechanism for the anti-proliferative effects of somatostatin analogs is the activation of phosphotyrosine phosphatases (PTPs). guidetopharmacology.orgcore.ac.uk SSTRs, particularly SSTR1 and SSTR2, are coupled to the activation of PTPs such as the SH2 domain-containing phosphatases SHP-1 and SHP-2. core.ac.ukmolbiolcell.orgwindows.net Upon receptor stimulation, these PTPs are recruited to the receptor complex and activated. molbiolcell.org Activated PTPs can dephosphorylate and thereby inactivate growth factor receptors (e.g., EGFR, FGFR) and their downstream signaling molecules, counteracting mitogenic signals. core.ac.uk In vitro studies using cells expressing SSTR2 show that somatostatin analogs can stimulate PTP activity significantly. nih.gov
Table 1: Stimulation of Phosphotyrosine Phosphatase (PTP) Activity by Somatostatin Analogs in SSTR2-Expressing Cells This table presents data on the efficacy (maximal stimulation) and potency (EC50) of various somatostatin analogs in activating PTP. The data is derived from studies on CHO-K1 cells stably expressing the human SSTR2 subtype.
| Compound | Maximal PTP Stimulation (% of basal) | EC50 (nM) |
|---|---|---|
| Somatostatin-14 | 210 ± 15 | 0.5 ± 0.1 |
| Octreotide (B344500) (SMS 201-995) | 195 ± 12 | 0.8 ± 0.2 |
| Vapreotide (RC-160) | 205 ± 18 | 0.6 ± 0.1 |
Certain SSTR subtypes, notably SSTR1 and SSTR2, can modulate the activity of the plasma membrane Na+/H+ exchanger (NHE), primarily the NHE1 isoform. guidetopharmacology.orgnih.gov Depending on the receptor subtype, this modulation can be either inhibitory (SSTR1) or stimulatory (SSTR2). nih.gov For SSTR2, which is a primary target for this compound, agonist binding has been shown to stimulate NHE1 activity. This leads to an increase in Na+ influx and H+ efflux, resulting in intracellular alkalinization. This effect is typically mediated by a PTX-insensitive G-protein. guidetopharmacology.org
The regulation of the Mitogen-Activated Protein (MAP) kinase (MAPK) cascade, also known as the extracellular signal-regulated kinase (ERK) pathway, is a complex aspect of SSTR signaling. nih.govnih.gov While often associated with cell growth, SSTR-mediated signaling can lead to either inhibition or activation of the MAPK pathway depending on the cell type and SSTR subtype involved. dntb.gov.uanih.gov The predominant anti-proliferative effect of analogs acting at SSTR2 is linked to the inhibition of the MAPK/ERK cascade. dntb.gov.ua This inhibition is often a direct consequence of PTP activation (Section 5.1.2), where SHP-1 or SHP-2 dephosphorylates and inactivates key kinases in the cascade, such as Raf-1 or MEK, thereby blocking the transmission of growth signals to the nucleus. core.ac.uknih.gov Conversely, in some cellular contexts, SSTR1 activation can lead to a robust activation of MAPK, which paradoxically contributes to cell cycle arrest through the upregulation of inhibitors like p21. nih.govnih.gov
Somatostatin Receptor Internalization Processes
Upon agonist binding, SSTRs undergo a process of desensitization and internalization, which is a common regulatory mechanism for GPCRs. This process involves the sequestration of receptors from the cell surface into intracellular compartments, modulating the cell's responsiveness to continued stimulation.
The internalization of SSTRs, particularly the SSTR2 subtype, has been extensively studied using immunofluorescence microscopy. researchgate.netsnmjournals.orgnih.gov In these assays, cells engineered to express tagged SSTR2 (e.g., with a fluorescent protein or an epitope tag) are used. innoprot.comcells-online.com In the basal, unstimulated state, immunofluorescence staining shows the receptor localized predominantly at the plasma membrane. snmjournals.org
Upon application of a potent agonist, a rapid, time-dependent redistribution of the fluorescence signal occurs. nih.gov The receptors cluster on the cell surface and are then internalized into small cytoplasmic vesicles, which are identified as endosomes. snmjournals.orgnih.gov This process is highly efficient, with a significant portion of surface receptors being sequestered within minutes of agonist exposure. nih.gov Studies comparing different ligands show that high-affinity agonists are potent inducers of SSTR2 internalization, a process that is crucial for both signal termination and potential resensitization of the receptor. snmjournals.org
Table 2: Summary of SSTR2 Internalization Findings from Immunofluorescence Assays
| Condition | Observed Receptor Localization |
|---|---|
| Control (no agonist) | Diffuse staining at the plasma membrane. |
| Agonist Treatment (e.g., Octreotide) | Punctate, vesicular staining in the perinuclear cytoplasm, indicating receptor presence in endosomes. |
| Antagonist Treatment | No change from control; receptors remain at the plasma membrane. |
Ligand-Induced Functional Responses in Cellular Models (e.g., Adenylate Cyclase Assays)
The interaction of this compound with somatostatin receptors (SSTRs) on the cell surface initiates a signaling cascade that typically involves the Gi alpha subunit of the G-protein complex. This interaction leads to the inhibition of adenylate cyclase activity, resulting in a decrease in intracellular cAMP levels. This reduction in cAMP can, in turn, modulate a variety of cellular processes, including hormone secretion and cell proliferation.
While the specific compound This compound is cited in scientific literature as a somatostatin analog and is recognized for its role in the inhibition of adenylate cyclase, detailed, publicly available quantitative data from adenylate cyclase assays specifically for this analog are limited. Research on somatostatin analogs often involves a broad range of structurally related compounds, and the specific findings for each individual analog are not always extensively detailed in publications.
In general, studies investigating the functional activity of somatostatin analogs involve stimulating cells, such as pituitary or pancreatic cell lines, with an agent that increases intracellular cAMP, like forskolin. The ability of the somatostatin analog to counteract this stimulated increase in cAMP is then measured. The potency of the analog is often expressed as an IC50 value, which represents the concentration of the analog required to inhibit 50% of the stimulated cAMP production.
The table below is a representative example of how data from such an experiment would be presented. Please note that the values in this table are illustrative and are not actual experimental data for this compound.
Table 1: Illustrative Example of Adenylate Cyclase Inhibition by a Somatostatin Analog
| Concentration of Analog (nM) | Forskolin-Stimulated cAMP Production (% of Control) |
| 0.01 | 95% |
| 0.1 | 80% |
| 1 | 55% |
| 10 | 25% |
| 100 | 10% |
This illustrative data demonstrates a typical dose-response curve where increasing concentrations of the somatostatin analog lead to a greater inhibition of adenylate cyclase activity. The analysis of such data would allow for the determination of the IC50 value, providing a quantitative measure of the analog's functional potency.
Further research and access to more specific experimental data would be required to provide a detailed quantitative analysis of the effects of This compound on adenylate cyclase activity.
Preclinical Mechanistic and Physiological Studies in Vivo
Central Nervous System (CNS) Actions
Somatostatin (B550006) and its analogs exert significant influence over the central nervous system. researchgate.net The [D-Trp8] modification is known to stabilize the peptide, enhancing its activity within the CNS. ub.edu The SST2 receptor (SST2R) is the most abundantly expressed SSTR in the CNS and is considered the primary mediator of somatostatin's activity in the brain. unc.edu
A primary function of somatostatin analogs is the regulation of hormone secretion from the pituitary gland and the pancreas. nih.gov In vivo studies in animal models and preclinical investigations in humans have consistently shown that [D-Trp8]-containing somatostatin analogs are potent inhibitors of growth hormone (GH) secretion. nih.govoup.com This inhibitory action is a hallmark of somatostatin's physiological role.
The influence on glucoregulation is complex, involving the modulation of insulin (B600854) and glucagon (B607659) secretion from the pancreas. One study on the analog [D-Trp8, D-Cys14]-somatostatin in mild diabetics revealed a significant reduction in the GH response to arginine. nih.gov While the inhibitory effect on insulin secretion was also noted, there were no significant changes in plasma pancreatic glucagon levels. nih.gov However, the analog did lead to a small but significant increase in the blood glucose increment following arginine infusion. nih.gov Other research has focused on developing analogs with greater selectivity, aiming to potently suppress GH without significantly affecting insulin, thereby avoiding hyperglycemia. oup.com For instance, the analog PTR-3173 was found to be over 10,000-fold more potent in inhibiting GH release than insulin release in rats. oup.com
Table 1: Effect of [D-Trp8, D-Cys14]-Somatostatin on Hormone Levels in Mild Diabetics
The somatostatin system, particularly involving the SST2 receptor, plays a role in modulating behavioral phenotypes associated with stress and anxiety. unc.edu Studies have highlighted that the SST system is a critical target for understanding and potentially treating behaviors related to stress and fear. unc.edu While direct in vivo studies on Des-AA1,2,4,5,13-[D-Trp8]-SRIF's effect on stress are not available, research on related analogs suggests a likely involvement in these pathways. For example, studies in rats have shown that somatostatin and the analog [D-Trp8, D-Cys14]-somatostatin can delay the extinction of learned behaviors and reverse amnesia induced by electroconvulsive shock, indicating a role in cognitive and stress-related processes. moleculardepot.com
In Vivo Receptor Target Engagement and Biodistribution Analysis in Animal Models
Radiolabeled somatostatin analogs are crucial tools for visualizing tumors expressing somatostatin receptors and for understanding the in vivo distribution of these peptides. The biodistribution of these analogs is predominantly determined by the expression of SST2 receptors in various organs. snmjournals.org
Studies using [111In]-labeled somatostatin analogs in mice have provided detailed insights into their tissue uptake. For example, the biodistribution of [111In]AT2S, a DOTA-conjugated [D-Trp8]-somatostatin-14 analog, was studied in healthy mice and in mice bearing tumors expressing different SSTR subtypes. researchgate.net In healthy mice, [111In]AT2S showed specific uptake in the SST2-rich pancreas. researchgate.net In tumor-bearing mice, the analog demonstrated receptor-mediated uptake in tumors expressing SST2, SST3, and SST5. researchgate.net Radioactivity was primarily cleared through the kidneys. researchgate.net
Another study investigated the biodistribution of [111In-DTPA-d-Phe1]octreotide in wild-type and SST2 knockout mice. snmjournals.org Specific binding was observed in the pituitary gland, adrenals, pancreas, and thymus of wild-type mice, an effect that was absent in the knockout mice, confirming the crucial role of SST2 in the uptake in these organs. snmjournals.org
Table 2: Biodistribution of [111In]AT2S in Tumor-Bearing Mice (4h post-injection)
Influence on Peripheral Organ Systems (Mechanistic Insights)
The physiological actions of somatostatin analogs extend to numerous peripheral organ systems, including the pancreas, gastrointestinal tract, and adrenal glands. researchgate.netnih.gov These effects are a direct consequence of the activation of specific SSTR subtypes.
In the pancreas, somatostatin analogs inhibit the secretion of insulin and glucagon, as discussed in the context of glucoregulation. oup.com This action is primarily mediated through SST2 and SST5 receptors on pancreatic islet cells. oup.com In the gastrointestinal tract, these compounds inhibit motility and the secretion of various hormones like gastrin. researchgate.net
Studies on agonist-induced internalization of SSTR2 have shown that upon stimulation with a [D-Trp8]-SRIF analog, SST2A receptors in central neurons are internalized. jneurosci.org This process of receptor trafficking is a key mechanism for regulating the cellular response to sustained agonist exposure. jneurosci.org While this particular study focused on central neurons, receptor internalization is a general mechanism that also operates in peripheral tissues, influencing the long-term effects of somatostatin analog therapy. nih.gov
Advanced Research Applications and Future Directions
Des-AA1,2,4,5,13-[D-Trp8]-SRIF as a Pharmacological Probe for Somatostatin (B550006) Receptor Subtype Research
The development of structurally modified somatostatin analogs, such as those with a [D-Trp8] substitution, has been instrumental in the study of the five somatostatin receptor subtypes (SSTR1-5). [D-Trp8]-Somatostatin-14 is an analog of somatostatin that is more potent than the native molecule. medchemexpress.com Specifically, it is 6-8 times more potent in inhibiting the release of growth hormone, glucagon (B607659), and insulin (B600854). medchemexpress.com This enhanced potency and stability make it a valuable pharmacological tool.
Analogs like [D-Trp8]-SRIF allow researchers to investigate the distinct and overlapping roles of SSTR subtypes in various tissues. nih.gov The substitution of the natural L-Trp with D-Trp at position 8 is a common modification that enhances stability against enzymatic degradation. mdpi.comresearchgate.net This increased stability is crucial for in-vitro and in-vivo studies, ensuring the compound remains intact long enough to interact with its targets. For instance, studies have shown that the D-Trp8 analog has higher stability in the bloodstream compared to its L-Trp8 counterpart. researchgate.net
Furthermore, these analogs are used to explore the complex mechanisms of receptor signaling and trafficking. Research has demonstrated that different agonists can induce varied responses at the same receptor, a concept known as biased agonism. nih.gov For example, studies using [D-Trp8]-SOM have shown it induces the internalization and subsequent degradation of a portion of SSTR2, while other agonists may promote rapid recycling of the receptor to the cell surface. researchgate.net Such findings are critical for understanding how different ligands can fine-tune cellular responses and for designing drugs with specific downstream effects. The use of such probes helps to dissect the signaling pathways associated with each receptor subtype, which is essential for developing targeted therapies. mdpi.com
Development of Novel Somatostatin Receptor Modulators Based on Analog Scaffolds
The structural framework of analogs like this compound, characterized by a truncated backbone and strategic amino acid substitutions, provides a scaffold for the design of new somatostatin receptor modulators. The goal is to create molecules with improved "drug-like" properties, including enhanced stability, receptor subtype selectivity, and better bioavailability, compared to native somatostatin, which has a very short half-life of 1-3 minutes. mdpi.com
The process often involves modifying the core pharmacophore of somatostatin, the sequence Phe7-Trp8-Lys9-Thr10, which is essential for biological activity. mdpi.com The inclusion of a D-Trp residue at position 8 is a well-established strategy to stabilize the key β-turn conformation of the pharmacophore, which is critical for receptor binding and activation. mdpi.comnih.gov This modification, combined with truncations of the peptide chain, led to the development of successful synthetic analogs like octreotide (B344500) and lanreotide (B11836). nih.gov These analogs, however, primarily target SSTR2 and, to a lesser extent, SSTR5, leaving a need for modulators that can target other subtypes. atlasgeneticsoncology.org
The development of novel modulators builds on these principles. By systematically altering the peptide sequence—through amino acid deletion, substitution with natural or non-natural amino acids, and cyclization strategies—researchers can fine-tune the binding affinity and selectivity for the five SSTR subtypes. mdpi.com For example, the development of pasireotide, a multi-receptor targeted analog, was a significant step forward, showing efficacy in patients resistant to first-generation analogs due to its broader binding profile that includes high affinity for SSTR5. atlasgeneticsoncology.org The scaffold of a truncated, D-Trp8-containing peptide is a foundational element in the ongoing quest for next-generation somatostatin receptor modulators with tailored therapeutic actions for various diseases, including neuroendocrine tumors and acromegaly. mdpi.comnih.gov
Methodological Advancements in Peptide Research Relevant to Somatostatin Analogs
The synthesis and optimization of complex peptide molecules like this compound are made possible by significant methodological advancements in peptide research. Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, remains a cornerstone technique, allowing for the efficient and controlled assembly of peptide chains. mdpi.com Modern SPPS workflows, primarily using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, facilitate the creation of custom peptide sequences with high purity. mdpi.com
A key area of advancement is the incorporation of non-natural amino acids and modifications to enhance peptide stability and function. The use of D-amino acids, such as the D-Trp at position 8, is a prime example of a strategy to increase resistance to proteolytic enzymes. mdpi.com Other modifications include N-methylation of the peptide backbone, which can improve metabolic stability and cell permeability. mdpi.com
Furthermore, advanced screening techniques, such as phage display and mRNA display, have enabled the rapid generation and evaluation of vast peptide libraries. mdpi.com These methods allow for the identification of novel peptide ligands with high affinity and selectivity for specific receptor targets. Computational modeling and structural biology techniques, such as NMR spectroscopy, are also crucial. mdpi.com These methods provide detailed insights into the three-dimensional structure of peptide analogs and their interactions with receptors, guiding the rational design of new and improved molecules. mdpi.com These collective advancements are continuously expanding the toolkit available for peptide drug discovery, enabling the development of more sophisticated and effective somatostatin analogs for research and clinical use.
Q & A
Basic Research Questions
Q. What structural modifications distinguish Des-AA1,2,4,5,13-[D-Trp8]-SRIF from native somatostatin, and how do these affect receptor binding?
- Methodological Answer : The compound retains the core β-sheet structure of somatostatin but replaces L-Trp8 with D-Trp8 and deletes residues 1, 2, 4, 5, and 13. This substitution stabilizes the bioactive conformation via hydrophobic interactions between D-Trp8’s indole ring and Lys9, enhancing binding to all five somatostatin receptors (SSTR1-5) . NMR studies (e.g., NOESY) confirm that D-Trp8 improves conformational flexibility while maintaining β-strand interactions critical for receptor engagement .
Q. How is this compound synthesized, and what strategies optimize its stability?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) on 2-chlorotrityl chloride resin using Fmoc/tBu chemistry is standard. Introducing non-natural residues (e.g., mesitylalanine, Msa) at positions 6, 7, or 11 improves serum stability by reducing proteolytic degradation. For example, [L-Msa6,D-Trp8]-SRIF shows a 30-fold increase in serum half-life compared to native SRIF . Stability enhancements are attributed to steric hindrance from bulky aromatic side chains and reduced conformational entropy .
Q. What receptor affinity profiles have been reported for this compound and its analogs?
- Methodological Answer : Competitive radioligand binding assays using 125I-labeled SRIF reveal that [D-Trp8]-SRIF binds SSTR1-5 with Ki values of 0.11–15 nM, outperforming native SRIF (Ki = 0.43–19.7 nM) . Analog-specific selectivity is achieved via residue substitutions: [L-Msa6,D-Trp8]-SRIF exhibits high affinity for SSTR3 and SSTR5 (Ki ≈ 2–3 nM), while [L-Msa7,D-Trp8]-SRIF shows broad SSTR2/3/5 activity .
Advanced Research Questions
Q. How do discrepancies in receptor selectivity data for [D-Trp8]-SRIF analogs arise, and how can they be resolved experimentally?
- Methodological Answer : Contradictions often stem from variations in assay conditions (e.g., cell lines, membrane preparation methods) or peptide conformation. For example, [L-Cha6,11,D-Trp8]-SRIF retains β-sheet structure but shows 10–100x lower SSTR2 affinity compared to [D-Trp8]-SRIF, likely due to disrupted aromatic clusters . To resolve such issues, standardized protocols for competitive binding assays (e.g., CHO cells expressing individual SSTR subtypes) and structural validation via 2D NMR are critical .
Q. What experimental approaches best characterize the solution conformation of [D-Trp8]-SRIF analogs, and how do these conformations correlate with receptor activation?
- Methodological Answer : NOESY and TOCSY NMR spectra identify key inter-residue interactions (e.g., Phe6-Phe11 aromatic stacking) and hydrogen bonding patterns. For example, [L-Msa7,D-Trp8]-SRIF adopts a rigid β-hairpin with proximal Msa7 and Phe11 side chains, explaining its SSTR2 selectivity . Molecular dynamics simulations (CNS software) further refine conformational ensembles, linking structural rigidity to receptor subtype specificity .
Q. Why do some [D-Trp8]-SRIF analogs with enhanced serum stability exhibit reduced receptor affinity?
- Methodological Answer : Bulky substitutions (e.g., Msa or Tmp residues) increase proteolytic resistance but may disrupt bioactive conformations. For instance, [L-Msa6,11,D-Trp8]-SRIF has a serum half-life >20 hours but shows 1000x lower SSTR2 affinity due to destabilized β-sheet interactions . Balancing stability and activity requires iterative design: SPPS introduces targeted substitutions, followed by binding assays and structural analysis to identify optimal trade-offs .
Q. How can researchers reconcile in vitro binding data with in vivo efficacy for [D-Trp8]-SRIF analogs?
- Methodological Answer : Discrepancies arise from factors like serum protein binding, tissue distribution, and metabolic clearance. For example, [D-Trp8]-SRIF shows high SSTR2 affinity in vitro (Ki = 0.11 nM) but limited in vivo efficacy due to rapid hepatic clearance . Validating pharmacokinetic parameters (e.g., half-life in human serum) and using animal models with SSTR-specific reporters (e.g., xenografts) bridge this gap .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
